8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride
Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C15H23ClN2. Its molecular weight is 266.81 Da . It’s a solid substance .
Molecular Structure Analysis
The InChI code for 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is 1S/C15H22N2.2ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;;/h1-5,16H,6-13H2;2*1H .Physical And Chemical Properties Analysis
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is a solid substance . It should be stored at room temperature .Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
Spirohydantoin derivatives, including structures related to 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride, have been extensively studied for their crystal engineering and supramolecular arrangement properties. For instance, Graus et al. (2010) discussed the synthesis of cyclohexane-5-spirohydantoin derivatives and their crystallographic analysis, which revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements. The study highlighted the role of these substituents in forming different types of structures, such as dimers and ribbons, within the crystal lattice (Graus et al., 2010).
Similarly, Lazić et al. (2022) synthesized two spirohydantoin derivatives incorporating a halogenated benzoyl group and analyzed them using single crystal X-ray diffraction, DFT, and QTAIM calculations. This study provided insights into the conformational and crystal packing preferences influenced by simple substitutions on the benzoyl unit, showcasing the intricate balance between molecular structure and supramolecular architecture (Lazić et al., 2022).
Medicinal Chemistry and Drug Development
The scaffold of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride has been explored for its potential in medicinal chemistry. For example, Kato et al. (2013) identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds showed significant efficacy in reducing blood pressure in spontaneously hypertensive rats upon oral administration, indicating their potential as antihypertensive drug candidates (Kato et al., 2013).
Furthermore, Smith et al. (1995) synthesized a series of spiropiperidines, including structures akin to 8-Benzyl-2,8-diazaspiro[4.5]decane, which demonstrated potent and selective antagonistic activity against tachykinin NK2 receptors. These compounds were found to be effective in guinea pig models for bronchoconstriction, showcasing their potential as non-peptide tachykinin NK2 receptor antagonists (Smith et al., 1995).
Safety And Hazards
properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;/h1-5,16H,6-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUXAHULXABHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721291 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride | |
CAS RN |
1159826-27-3 | |
Record name | 2,8-Diazaspiro[4.5]decane, 8-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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